![molecular formula C19H19N3O5S B1211168 Oxacillin CAS No. 66-79-5](/img/structure/B1211168.png)
Oxacillin
描述
奥沙西林是一种窄谱β-内酰胺类抗生素,属于青霉素类。 它由必治妥公司开发,并于1960年获得专利,于1962年获准用于医疗用途 . 奥沙西林主要用于治疗由耐青霉素金黄色葡萄球菌引起的感染,因为它对青霉素酶具有抵抗力 .
准备方法
奥沙西林由青霉素母核6-氨基青霉烷酸合成。制备过程包括以下步骤:
异噁唑环的形成: 合成始于异噁唑环的形成,这可以通过使5-甲基-3-苯基-4-异噁唑羧酸与亚硫酰氯反应形成相应的酰氯来实现。
酰化: 然后,酰氯与6-氨基青霉烷酸反应形成奥沙西林。
纯化: 最终产物通过结晶和干燥过程进行纯化.
奥沙西林的工业生产涉及使用类似步骤的大规模合成,但已针对更高的产量和纯度进行了优化。 奥沙西林钠的结晶和干燥中间体粉末经球磨处理,得到流动性良好的干燥奥沙西林钠粉末 .
化学反应分析
奥沙西林会发生多种化学反应,包括:
水解: 奥沙西林可以被β-内酰胺酶水解,尽管它对青霉素酶具有抵抗力。
氧化和还原: 奥沙西林在特定条件下会发生氧化还原反应,尽管在临床环境中这些反应不太常见。
取代: 奥沙西林可以参与取代反应,尤其是涉及β-内酰胺环的反应。
这些反应中常用的试剂包括酸、碱和氧化剂或还原剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .
科学研究应用
Treatment of Staphylococcal Infections
Oxacillin is predominantly utilized for treating infections caused by Staphylococcus aureus, including skin and soft tissue infections, pneumonia, and endocarditis. A notable study demonstrated that this compound combined with rifampin achieved a clinical cure in 61% of patients with proven Staphylococcus aureus infection, highlighting its effectiveness in severe cases .
Resistance Mechanisms and Synergistic Effects
Research has shown that this compound can modify the toxin expression profile of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). It increases the expression of mecA, which can attenuate the virulence of CA-MRSA strains by interfering with their quorum sensing systems. However, it also enhances the expression of certain toxins like alpha-toxin and Panton-Valentine leukocidin .
Combination Therapy
Recent studies have explored the potential of combining this compound with other agents to enhance its efficacy against resistant strains. For instance, a combination of low-concentration this compound with palmitic acid and surfactants has shown promising results in killing highly resistant clinical strains. This approach allows for reduced concentrations of this compound while maintaining antibacterial effectiveness .
Population Pharmacokinetic Analysis
A population pharmacokinetic analysis has indicated that continuous infusion of this compound may be superior in achieving target pharmacokinetic/pharmacodynamic values compared to intermittent dosing. The study recommends specific dosing adjustments based on renal function to optimize treatment outcomes .
Dosing Strategy | Renal Function | Daily Dose |
---|---|---|
Continuous Infusion | Moderate | 9.5 g |
Continuous Infusion | Mild | 11 g |
Continuous Infusion | Normal | 12.5 g |
Efficacy Against Methicillin-Resistant Strains
In vitro studies have demonstrated that this compound can effectively kill methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with specific peptides that inhibit resistance mechanisms. One study found that antisense peptides significantly reduced mecA mRNA levels in MRSA, enhancing the bactericidal activity of this compound .
Clinical Outcomes in Bacteraemia Cases
A retrospective analysis comparing this compound and ceftriaxone for treating bacteraemia showed no significant difference in treatment success rates between the two antibiotics. This supports the continued use of this compound as a frontline treatment option for serious infections caused by susceptible organisms .
作用机制
奥沙西林通过抑制细菌细胞壁合成来发挥作用。它与位于细菌细胞壁内的青霉素结合蛋白 (PBP) 结合,抑制肽聚糖合成的最后一步转肽作用。 这种抑制导致细胞壁自溶酶(如自溶素)介导的细胞裂解 . 奥沙西林对各种β-内酰胺酶(包括青霉素酶和头孢菌素酶)的水解具有稳定性 .
6. 与相似化合物的比较
奥沙西林与甲氧西林相似,并在临床应用中取代了甲氧西林。 其他相关化合物包括萘夫西林、氯西林、双氯西林和氟氯西林 . 这些化合物具有相似的作用机制,但在对β-内酰胺酶的抵抗力和活性范围方面有所不同。 奥沙西林对青霉素酶具有独特的抵抗力,使其对耐青霉素金黄色葡萄球菌特别有效 .
相似化合物
- 甲氧西林
- 萘夫西林
- 氯西林
- 双氯西林
- 氟氯西林
相似化合物的比较
Oxacillin is similar to methicillin and has replaced methicillin in clinical use. Other related compounds include nafcillin, clthis compound, diclthis compound, and fluclthis compound . These compounds share a similar mechanism of action but differ in their resistance to beta-lactamases and their spectrum of activity. This compound is unique in its resistance to penicillinase enzymes, making it particularly effective against penicillin-resistant Staphylococcus aureus .
Similar Compounds
- Methicillin
- Nafcillin
- Clthis compound
- Diclthis compound
- Fluclthis compound
This compound’s uniqueness lies in its stability against penicillinase and its effectiveness in treating penicillin-resistant bacterial infections .
生物活性
Oxacillin is a semisynthetic penicillin antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA). Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics. This article explores the biological activity of this compound, including its efficacy against various bacterial strains, mechanisms of action, and case studies highlighting its clinical applications and adverse effects.
This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation process, which is crucial for cross-linking peptidoglycan layers in the bacterial cell wall. Consequently, this leads to cell lysis and death of the bacteria.
Antibacterial Activity
Efficacy Against Bacterial Strains
This compound is particularly effective against MSSA but is ineffective against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for this compound vary among different strains. Below is a summary table of MIC values for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-sensitive S. aureus | 0.5 - 2 |
Methicillin-resistant S. aureus | > 32 |
Streptococcus pneumoniae | 0.25 - 1 |
Escherichia coli | 1 - 4 |
Case Studies
Case Study 1: this compound-Induced Leukocytoclastic Vasculitis
A notable adverse effect associated with this compound is leukocytoclastic vasculitis. In a reported case, a 56-year-old male developed this condition after three days of this compound treatment. Symptoms included purpuric lesions on extremities, leading to hospitalization. The management involved discontinuation of this compound and administration of corticosteroids, resulting in resolution of symptoms .
Case Study 2: Combination Therapy with Menadione
Recent studies have investigated the use of menadione in combination with this compound to enhance antibacterial efficacy against MRSA. The study demonstrated that menadione, when combined with this compound, exhibited synergistic effects, improving the overall antibacterial activity against both planktonic and biofilm forms of MRSA. This combination therapy could potentially be a strategy to combat antibiotic resistance .
Research Findings
- In Vitro Studies : Research has shown that this compound remains effective against many strains of staphylococci, although resistance patterns are emerging. Continuous monitoring and susceptibility testing are essential to guide clinical use.
- Graphene Oxide-Loaded Antibiotics : Innovative approaches such as loading this compound onto PEGylated graphene oxide have been explored to enhance its delivery and effectiveness against resistant strains. These formulations may improve drug solubility and stability .
- Adverse Reactions : While generally well-tolerated, this compound can cause hypersensitivity reactions and other adverse effects like vasculitis, emphasizing the need for careful patient monitoring during treatment .
属性
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHMGVUTGAWSP-JKIFEVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |
Record name | Oxacillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023397 | |
Record name | Oxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.62e-02 g/L | |
Record name | Oxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. | |
Record name | Oxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66-79-5 | |
Record name | Oxacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxacillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。